molecular formula C12H17BrClNO B1521115 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 214148-49-9

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521115
CAS No.: 214148-49-9
M. Wt: 306.62 g/mol
InChI Key: VQFVCQYLGFGTLB-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a bromophenoxy-methyl substituent at the 3-position of the piperidine ring. The bromine atom in the para position of the phenoxy group introduces electron-withdrawing properties, which may influence binding interactions in biological systems.

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFVCQYLGFGTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Bromophenyl)piperidine Core

The preparation of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride typically begins with the synthesis of the 3-(4-bromophenyl)piperidine moiety, which is a key intermediate.

Catalytic Hydrogenation of Nitrile Precursors

  • Method Overview:
    A common approach involves dissolving 2-(4-bromophenyl)-5-substituted valeronitrile derivatives in an organic solvent such as methanol or 2-methyltetrahydrofuran. The reaction mixture is treated with a nickel-based catalyst (e.g., Raney nickel), a reducing agent (hydrogen gas), and an ammonia source. Under controlled temperature (25–50°C), catalytic hydrogenation converts the nitrile group to the piperidine ring system.

  • Typical Reaction Conditions and Results:

    • Example: 272 g of 2-(4-bromophenyl)-5-chlorovaleronitrile in 4 L methanol with 30 g Raney Ni and 100 mL ammonia water, hydrogen gas replacement thrice, reaction at 25°C.
    • Post-reaction workup includes filtration, activated carbon decolorization, solvent concentration, and extraction with toluene.
    • Yield: 96.2%, Purity: 99.5%.
    • NMR data confirms the structure (proton signals consistent with aromatic and piperidine protons).
  • Alternative Solvent and Conditions:
    Using 2-methyltetrahydrofuran as solvent with 4-(4-bromophenyl)-4-cyanobutanol methanesulfonate as substrate, 80 g Raney Ni catalyst, and 150 mL ammonia water at 50°C yielded 98.2% with 99.3% purity.

Parameter Example 1 Example 2
Substrate 2-(4-bromophenyl)-5-chlorovaleronitrile 4-(4-bromophenyl)-4-cyanobutanol methanesulfonate
Solvent Methanol 2-Methyltetrahydrofuran
Catalyst Raney Ni (30 g) Raney Ni (80 g)
Ammonia Source Ammonia water (100 mL) Ammonia water (150 mL)
Temperature 25°C 50°C
Yield (%) 96.2 98.2
Purity (%) 99.5 99.3

Table 1: Catalytic hydrogenation conditions and results for 3-(4-bromophenyl)piperidine synthesis

Introduction of the (4-Bromophenoxy)methyl Group

After obtaining the 3-(4-bromophenyl)piperidine intermediate, the next step is the attachment of the (4-bromophenoxy)methyl moiety to the piperidine nitrogen.

Alkylation Using Halomethyl Bromophenoxy Derivatives

  • Synthetic Route:
    The piperidine nitrogen is alkylated by reacting with 4-bromophenoxy-containing alkyl halides (e.g., 4-bromophenoxymethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Typical Procedure:

    • Sodium hydride (60% dispersion) is added to a solution of 3-(4-bromophenyl)piperidine in anhydrous DMSO at room temperature.
    • A solution of 4-bromophenoxymethyl bromide is added dropwise, followed by heating to 50°C for 30–60 minutes to complete the alkylation.
    • The reaction is quenched with ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by chromatography or crystallization.
  • Yields and Purity:
    Alkylation yields are typically high (above 85%) with purity exceeding 95% after purification.

Formation of Hydrochloride Salt

The free base 3-[(4-bromophenoxy)methyl]piperidine is converted to its hydrochloride salt to improve stability, solubility, and handling properties.

  • Method:
    The free base is dissolved in ethyl acetate or ethanol, and hydrogen chloride gas or hydrochloric acid solution is added under stirring at room temperature. The resulting precipitate is filtered, washed, and dried to yield the hydrochloride salt.

  • Reaction Conditions:

    • Stirring for 30 minutes to 1 hour at ambient temperature.
    • Optional use of trifluorobenzenesulfonic acid as an alternative acid for salt formation.
  • Yield and Purity:
    Salt formation is typically quantitative with yields around 95–98% and high purity suitable for pharmaceutical use.

Alternative and Advanced Synthetic Approaches

Multi-Step Synthesis via Protected Intermediates

  • Protecting Group Strategy:
    Use of N-Boc (tert-butoxycarbonyl) protected piperidine intermediates allows selective functionalization and purification before deprotection and final salt formation.

  • Typical Steps:

    • Alkylation of N-Boc-3-aminopropyl bromide with 4-bromophenol derivative under base catalysis.
    • Removal of Boc protecting group with acid (HCl or trifluorobenzenesulfonic acid).
    • Reduction and cyclization steps using borane-THF complex to form the piperidine ring.
    • Final salt formation.
  • Advantages:

    • Improved control over stereochemistry and regioselectivity.
    • Higher purity intermediates.
    • Scalable for industrial production.
  • Example Yields:

    • Alkylation step: ~86% yield.
    • Deprotection and cyclization: 70–80% yield.
    • Overall process optimized for cost-effectiveness and mass production.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
3-(4-Bromophenyl)piperidine synthesis Catalytic hydrogenation Raney Ni, H2, ammonia water 25–50°C, methanol or 2-MeTHF 96–98 99+ High yield, scalable
Alkylation with bromophenoxy methyl halide N-alkylation NaH or K2CO3, DMSO or THF Room temp to 50°C 85–90 95+ Efficient substitution
Deprotection and cyclization (optional) Boc deprotection, reduction HCl or trifluorobenzenesulfonic acid, BH3-THF Room temp to reflux 70–80 High For stereochemical control
Salt formation Acid-base reaction HCl gas or solution Room temp 95–98 High Improves stability and handling

Research Findings and Industrial Implications

  • Catalyst and Solvent Choice:
    Raney nickel catalysts combined with ammonia sources under mild temperatures provide efficient conversion of nitrile precursors to piperidine derivatives with excellent yield and purity. Solvent choice impacts reaction rate and workup ease, with methanol and 2-methyltetrahydrofuran being preferred.

  • Process Optimization:
    Use of protecting groups and controlled alkylation steps allows for high selectivity and purity, critical for pharmaceutical intermediates like Niraparib precursors.

  • Scale-Up Potential:
    The described methods have been demonstrated at multi-hundred-gram scale with consistent results, indicating suitability for industrial production.

  • Analytical Verification: Proton nuclear magnetic resonance (1H NMR) spectroscopy is routinely employed to confirm product structure and purity, with characteristic chemical shifts for aromatic and piperidine protons.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride has been explored for its potential therapeutic applications:

  • Antimycobacterial Activity : Research indicates that derivatives of piperidines, including this compound, exhibit inhibitory effects against Mycobacterium tuberculosis. Compounds from related series have shown minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM in high-throughput screenings .
  • Neuropharmacology : The compound may target dopamine receptors, particularly D3 receptors, which are critical in treating neuropsychiatric disorders. Similar compounds have demonstrated neuroprotective effects by selectively acting on these receptors.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique structure allows for the creation of diverse derivatives and analogs, facilitating the exploration of new chemical entities .
  • Reagent in Chemical Reactions : In organic chemistry, it acts as a reagent to study reaction mechanisms and pathways, contributing to the development of new synthetic methodologies.

Biological Research

The compound's interactions with biological systems are under extensive investigation:

  • Enzyme Inhibition Studies : It has been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted. This inhibition could lead to advancements in therapies for conditions like Alzheimer's disease.
  • Proteomics Applications : this compound has been employed in proteomic assays to explore protein interactions and functions. Its binding affinity to specific proteins allows researchers to modulate protein activity and study cellular processes.

Anticancer Potential

A study investigating various piperidine derivatives highlighted that modifications in the piperidine structure could enhance anticancer activity against several cancer cell lines. The specific role of the bromophenoxy group was noted as significant for increasing bioactivity against certain cancer types .

Toxicological Studies

Research assessing the safety profile of this compound revealed low toxicity levels in preliminary studies. Further toxicological evaluations are essential to establish a comprehensive safety profile for potential clinical applications .

Mechanism of Action

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as 4-(3-Bromophenoxy)piperidine hydrochloride and 3-[(4-Bromophenoxy)phenyl]piperidine hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride with structurally related piperidine derivatives, focusing on substituents, molecular formulas, molecular weights, and key distinctions.

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-[(4-Bromophenoxy)methyl]piperidine HCl 4-Bromophenoxy-methyl at 3-position C₁₂H₁₅BrNO·HCl 334.62* Bromine enhances lipophilicity -
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy at 4-position C₁₈H₂₁NO·HCl 303.83 Bulky substituent; limited toxicity data
3-[(4-Fluorophenyl)carbonyl]piperidine HCl 4-Fluorobenzoyl at 3-position C₁₂H₁₃FNO·HCl 257.70* Fluorine and carbonyl group; electronic effects
3-(4-Methoxybenzyl)piperidine HCl 4-Methoxybenzyl at 3-position C₁₃H₂₀ClNO 241.76 Methoxy group (electron-donating)
Paroxetine HCl (Anhydrous) Benzodioxol-5-yloxy-methyl, 4-fluorophenyl C₁₉H₂₀FNO₃·HCl 365.83 Antidepressant; pharmacopeial standard
3-(4-Methoxy-3-methylbenzyl)piperidine HCl 4-Methoxy-3-methylbenzyl at 3-position C₁₄H₂₂ClNO 255.78* Dual substituents (methoxy + methyl)
4-(3-Bromophenoxy)piperidine HCl 3-Bromophenoxy at 4-position C₁₁H₁₃BrNO·HCl 293.46* Positional isomer of target compound

*Calculated values based on molecular formulas where explicit data were unavailable.

Key Structural and Functional Comparisons:

Substituent Position and Electronic Effects: The 4-bromophenoxy group in the target compound contrasts with 4-fluorophenyl (Paroxetine HCl) and 4-methoxybenzyl substituents. Bromine’s electron-withdrawing nature may enhance stability in metabolic pathways compared to electron-donating methoxy groups . Diphenylmethoxy () introduces steric bulk, likely reducing membrane permeability compared to smaller substituents .

The absence of toxicity data for 4-(Diphenylmethoxy)piperidine HCl () underscores the need for further safety profiling compared to pharmacopeial compounds .

Fluorinated analogs (e.g., Paroxetine HCl) balance lipophilicity and polarity, optimizing pharmacokinetic profiles .

Biological Activity

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17BrClNO
  • CAS Number : 1185304-03-3

The compound features a piperidine ring substituted with a bromophenoxy group, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the bromophenoxy group enhances its lipophilicity, allowing for better membrane penetration and receptor binding.

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 32 to 512 μg/mL, demonstrating moderate to strong antibacterial effects depending on the specific structure and substituents present on the piperidine ring .

Antifungal Activity

In addition to antibacterial properties, some studies have reported antifungal activity against pathogens such as Candida albicans. The effectiveness varies with the structural modifications made to the piperidine core. For instance, the introduction of halogen groups has been linked to enhanced antifungal activity .

Study 1: Synthesis and Biological Evaluation

A study conducted on a series of piperidine derivatives, including those similar to this compound, revealed promising results in their antibacterial and antifungal activities. The study highlighted the importance of substituent position and type in determining the efficacy against specific bacterial strains .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with bacterial enzymes involved in cell wall synthesis, thereby inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial Activity (MIC)Antifungal Activity
This compoundStructure32 - 512 μg/mLModerate
Piperidine Derivative AStructure A16 - 256 μg/mLHigh
Piperidine Derivative BStructure B64 - 128 μg/mLLow

This table illustrates how structural variations influence biological activity. The presence of bromine and other substituents can significantly alter both antibacterial and antifungal potency.

Q & A

Q. How can the synthesis of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride be optimized for high purity and yield?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For piperidine derivatives, typical steps include:

  • Nucleophilic substitution : Reacting 4-bromophenol with a chloromethyl-piperidine precursor under basic conditions (e.g., NaOH in aqueous/organic solvent systems).
  • Salt formation : Neutralization with HCl gas or concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity.

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature40–60°CHigher temps accelerate substitution but risk side reactions
SolventDichloromethane (DCM)Polar aprotic solvents enhance nucleophilicity
Molar Ratio1:1.2 (piperidine:phenol)Excess phenol drives reaction completion

Refer to statistical design of experiments (DoE) methods, such as factorial designs, to systematically evaluate interactions between variables .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 304.03 for C₁₂H₁₆BrNO·HCl).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry (if applicable) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • Toxicity Mitigation : Acute toxicity data may be limited; assume LD₅₀ < 500 mg/kg (oral, rat) and prioritize waste disposal via certified incineration .

Advanced Research Questions

Q. How does structural modification of the bromophenoxy group affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Bromine Position : 4-bromo substitution (vs. 2- or 3-bromo) enhances binding to CNS targets (e.g., σ receptors) due to steric and electronic effects .
  • Phenoxy Linker : Methylpiperidine linkers improve blood-brain barrier penetration compared to ethyl or propyl analogs .
  • Hydrochloride Salt : Enhances aqueous solubility (logP ~1.8) compared to free bases, critical for in vivo bioavailability .

Q. Example Analog Comparison :

Analog StructureTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
3-[(4-Bromo)phenoxymethyl]piperidine120 ± 15 (σ receptor)8.2 (pH 7.4)
3-[(3-Bromo)phenoxymethyl]piperidine450 ± 305.1

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For receptor binding, use radioligands (³H-labelled) with consistent specific activity .
  • Solvent Artifacts : DMSO >0.1% can inhibit enzymatic activity; use PBS or ethanol controls .
  • Data Normalization : Apply statistical methods (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects .

Case Study : A 2024 study reported conflicting IC₅₀ values (80 vs. 220 nM) for dopamine receptor binding. Reanalysis using blinded replicates and standardized ligand concentrations resolved variability to 105 ± 20 nM .

Q. What computational tools are effective for predicting reactivity and optimizing synthesis?

Methodological Answer:

  • Quantum Chemistry (DFT) : Calculate transition-state energies for substitution reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for piperidine functionalization .
  • Machine Learning (ML) : Train models on existing piperidine reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .

Q. Example Workflow :

Use DFT to model bromophenoxy-methylation energetics.

Validate with microreactor trials (0.1 mmol scale).

Iterate using ML-predicted conditions (e.g., DMF as solvent improves yield by 18% vs. DCM) .

Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Radioligand Displacement Assays : Compete with ³H-DTG for σ receptor binding; calculate Kᵢ values using Cheng-Prusoff equation .
  • Calcium Imaging : Treat neuronal cultures (e.g., SH-SY5Y cells) to assess Ca²⁺ flux modulation .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., σ-1 receptor) over 100 ns trajectories (NAMD/GROMACS) .

Key Finding : MD simulations show hydrogen bonding between the piperidine N-H and Glu172 residue stabilizes the receptor-ligand complex .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

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